1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide -

1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide

Catalog Number: EVT-5478947
CAS Number:
Molecular Formula: C19H28N2O4S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide)

Compound Description: Rimonabant is a potent and selective inverse agonist of the cannabinoid receptor type 1 (CB1) receptor []. It was initially investigated as a potential treatment for obesity and smoking cessation but was withdrawn from the market due to adverse psychiatric effects.

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide, Rimonabant serves as a structural starting point for the development of improved radioligands for imaging brain CB(1) receptors using Positron Emission Tomography (PET) []. The research explored modifications to the N-piperidinyl ring of Rimonabant, aiming to enhance metabolic resistance and reduce lipophilicity. These modifications led to the development of structurally related compounds with high affinity for CB1 receptors and the 18 kDa translocator protein (TSPO) [].

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: Compound 9n is a derivative of Rimonabant that exhibits high affinity (Ki = 15.7 nM) and selectivity for binding to CB1 receptors [].

Relevance: This compound represents a successful modification of the Rimonabant scaffold, replacing the N-piperidinyl ring with a 1-cyanocyclohexyl ring []. This alteration was hypothesized to improve metabolic resistance while maintaining structural similarity to Rimonabant, which ultimately contributed to its high affinity for CB1 receptors. This research highlights the exploration of structural modifications to known CB1 ligands, aiming to optimize their properties for potential applications as imaging agents.

1-(2-Bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: Compound 9m is another derivative of Rimonabant, demonstrating high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO) (Ki = 29 nM) [].

Relevance: Similar to compound 9n, this derivative replaces the N-piperidinyl ring of Rimonabant with a 4-(4-cyanotetrahydro-2H-pyranyl) ring []. This modification aimed to enhance metabolic resistance and reduce lipophilicity, which are desirable properties for potential radioligands. Notably, this compound exhibited high affinity not only for CB1 receptors but also for TSPO. This unexpected dual-target binding profile highlights the complex relationship between chemical structure and biological activity, suggesting potential cross-reactivity or shared binding site features between CB1 receptors and TSPO.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor currently used in the treatment of various hematologic malignancies [].

Relevance: Although not directly structurally related to 1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide, Venetoclax is discussed in the context of combination therapy with a type II anti-CD20 antibody (GA101) for the treatment of cancer []. This suggests a potential synergistic effect between these two agents in targeting cancer cells.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax [].

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax formed via oxidation and cyclization reactions, primarily mediated by cytochrome P450 isoform 3A4 (CYP3A4) [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax formed during oxidative stress degradation [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax formed through a [, ] Meisenheimer rearrangement of VNO [].

Properties

Product Name

1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide

IUPAC Name

1-methylsulfonyl-N-[(4-phenyloxan-4-yl)methyl]piperidine-3-carboxamide

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C19H28N2O4S/c1-26(23,24)21-11-5-6-16(14-21)18(22)20-15-19(9-12-25-13-10-19)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-15H2,1H3,(H,20,22)

InChI Key

CYIZXPMMIXLKQR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.